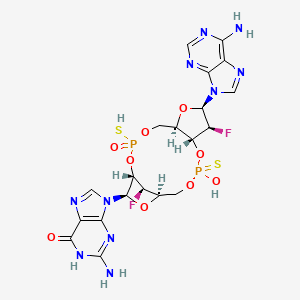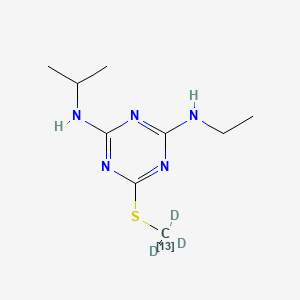
Ametryn-13C,d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ametryn-13C,d3 is a labeled version of the herbicide Ametryn, which belongs to the Triazine chemical family. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific studies. Ametryn itself is known for inhibiting photosynthesis and other enzymatic processes, making it effective against annual broadleaf weeds and grasses .
Análisis De Reacciones Químicas
Ametryn-13C,d3, like its non-labeled counterpart, undergoes various chemical reactions. These include:
Oxidation: Ametryn can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with Ametryn. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Aplicaciones Científicas De Investigación
Ametryn-13C,d3 has several scientific research applications:
Chemistry: Used as a tracer in studies involving the environmental fate of herbicides.
Biology: Helps in understanding the metabolic pathways of herbicides in plants and microorganisms.
Medicine: Can be used in studies related to the toxicological effects of herbicides.
Industry: Employed in the development of new herbicidal formulations and in environmental monitoring .
Mecanismo De Acción
Ametryn-13C,d3 exerts its effects by inhibiting photosynthesis and other enzymatic processes in plants. It targets the photosystem II complex in the chloroplasts, disrupting the electron transport chain and ultimately leading to the death of the plant. This mechanism is similar to other Triazine herbicides .
Comparación Con Compuestos Similares
Ametryn-13C,d3 can be compared to other Triazine herbicides such as:
- Atrazine
- Simazine
- Propazine These compounds share a similar mechanism of action but differ in their specific chemical structures and environmental persistence. This compound is unique due to its isotopic labeling, which allows for more detailed scientific studies .
Propiedades
Fórmula molecular |
C9H17N5S |
|---|---|
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
4-N-ethyl-2-N-propan-2-yl-6-(trideuterio(113C)methylsulfanyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H17N5S/c1-5-10-7-12-8(11-6(2)3)14-9(13-7)15-4/h6H,5H2,1-4H3,(H2,10,11,12,13,14)/i4+1D3 |
Clave InChI |
RQVYBGPQFYCBGX-JGWVFYFMSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])SC1=NC(=NC(=N1)NC(C)C)NCC |
SMILES canónico |
CCNC1=NC(=NC(=N1)SC)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


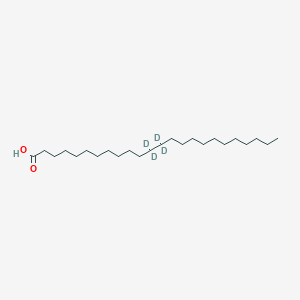

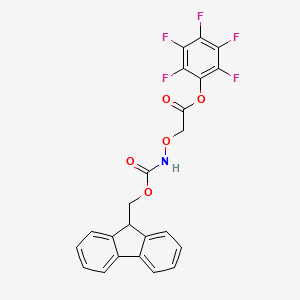
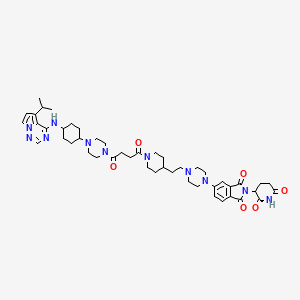
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
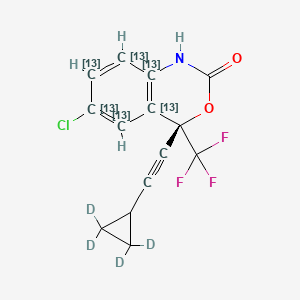
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418594.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
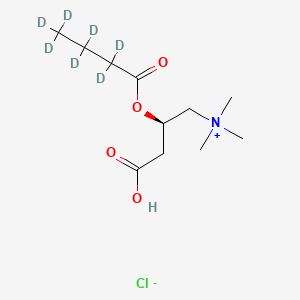
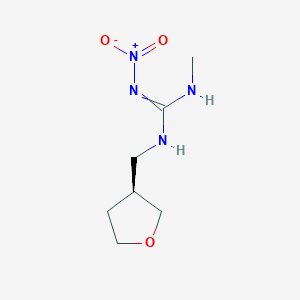

![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)
